molecular formula C21H37NO15 B12321077 Lewis A trisaccharide methyl glycoside

Lewis A trisaccharide methyl glycoside

Cat. No.: B12321077
M. Wt: 543.5 g/mol
InChI Key: GGCROZRVVJQWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lewis A trisaccharide methyl glycoside involves multiple steps, including stereoselective glycosylation reactions. One reported method involves the use of phenyl 3-O-allyl-2,4,6-tri-O-benzyl-1-thio-β-galactoside for β-galactosylation and fucosyl (N-phenyl)trifluoroacetimidate for α-fucosylation . The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis. custom synthesis services are available from specialized laboratories such as Creative Biolabs . These services often involve advanced techniques and equipment to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lewis A trisaccharide methyl glycoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

Lewis A trisaccharide methyl glycoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific glycosylation pattern and its role in inhibiting carcinoma growth .

Properties

Molecular Formula

C21H37NO15

Molecular Weight

543.5 g/mol

IUPAC Name

N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)

InChI Key

GGCROZRVVJQWNN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.